Flupirtine-d4 Hydrochloride Salt

Description

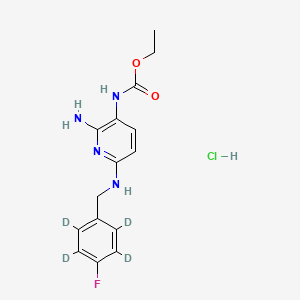

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2.ClH/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10;/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20);1H/i3D,4D,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAZQELGBFQHPE-HGSONKNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CNC2=NC(=C(C=C2)NC(=O)OCC)N)[2H])[2H])F)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Flupirtine-d4 Hydrochloride Salt: Application in Modern Bioanalysis and Pharmacokinetics

Abstract

Flupirtine-d4 Hydrochloride Salt is the deuterated, stable isotope-labeled analogue of Flupirtine, a centrally acting, non-opioid analgesic. While the parent compound, Flupirtine, is noted for its unique mechanism as a selective neuronal potassium channel opener (SNEPCO), its clinical use has been restricted due to hepatotoxicity concerns.[1] The deuterated form, however, serves a critical and distinct role in pharmaceutical research. Its primary application lies in its function as a high-fidelity internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The incorporation of four deuterium atoms on the phenyl ring provides a mass shift that allows it to be distinguished from the unlabeled parent drug, while maintaining nearly identical physicochemical properties and chromatographic behavior. This guide provides an in-depth examination of the properties, synthesis, mechanism of action, and, most critically, the application of Flupirtine-d4 Hydrochloride Salt as an internal standard in pharmacokinetic and drug metabolism studies.

Introduction: From Novel Analgesic to Essential Analytical Tool

Flupirtine was first synthesized in the 1980s and introduced in Europe as a novel, non-opioid analgesic for a variety of acute and chronic pain states.[1][4] Unlike traditional analgesics such as NSAIDs or opioids, Flupirtine does not act through cyclooxygenase inhibition or opioid receptors. Instead, it exerts its effects by activating neuronal potassium channels, a mechanism that also confers muscle relaxant and neuroprotective properties.[1][4]

The advancement of drug development hinges on the principle of "what you can measure, you can manage." Accurate quantification of a drug and its metabolites in biological matrices is fundamental to understanding its pharmacokinetics (PK)—how the body absorbs, distributes, metabolizes, and excretes a compound.[5][6] This is where Flupirtine-d4 Hydrochloride Salt becomes indispensable.

Isotopic labeling, specifically deuteration, is the gold standard for creating internal standards for mass spectrometry-based quantification.[3] An ideal internal standard co-elutes with the analyte and experiences identical ionization suppression or enhancement (matrix effects), ensuring that any signal variability is accounted for. By being chemically identical to Flupirtine, Flupirtine-d4 perfectly mimics the behavior of the parent drug during sample extraction, chromatography, and ionization, making it the superior choice for correcting analytical variability and ensuring the accuracy of PK studies.[2][3]

Physicochemical Profile

The key characteristics of Flupirtine-d4 Hydrochloride Salt are summarized below. The introduction of deuterium atoms increases the molecular weight without significantly altering the chemical properties, which is the foundational principle of its utility.

| Property | Value | Source(s) |

| Chemical Name | N-[2-Amino-6-[[(4-fluorophenyl-d4)methyl]amino]-3-pyridinyl]carbamic Acid Ethyl Ester Hydrochloride | [2][7] |

| CAS Number | 1324717-75-0 | [7][8] |

| Molecular Formula | C₁₅H₁₄D₄ClFN₄O₂ | [9][10][11] |

| Molecular Weight | ~344.81 g/mol | [7][9][10] |

| Appearance | Light Green to Pale Blue Solid | [8] |

| Parent Compound | Flupirtine | [2] |

| Storage | 2-8°C Refrigerator | [8] |

| Solubility | Soluble in Methanol, DMSO | N/A |

| Isotopic Purity | Typically >98% | N/A |

Synthesis and Characterization Overview

The synthesis of Flupirtine itself originates from 2,6-dichloro-3-nitropyridine.[12][13] The synthesis of the deuterated analogue involves incorporating a deuterated starting material, such as p-fluoro-benzylamine-d4, during the synthetic process.

Post-synthesis, rigorous characterization is essential to confirm the identity, purity, and location of the deuterium labels.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the absence of protons at the deuterated positions of the fluorobenzyl group, while ²H-NMR confirms the presence of deuterium. ¹³C-NMR helps verify the overall carbon skeleton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the exact molecular weight, verifying the incorporation of the four deuterium atoms. The fragmentation pattern is also compared to the unlabeled standard to ensure structural integrity.

Core Application: The Internal Standard in Quantitative Bioanalysis

The primary and most critical application of Flupirtine-d4 Hydrochloride Salt is as an internal standard (IS) in LC-MS/MS assays designed to quantify Flupirtine in biological samples such as plasma, serum, or urine.[2][3]

The Rationale: Overcoming Analytical Challenges

Causality: Biological matrices are inherently complex and "dirty." When analyzing a drug in plasma, endogenous components like salts, lipids, and proteins can interfere with the ionization process in the mass spectrometer's source. This phenomenon, known as the matrix effect , can either suppress or enhance the analyte signal, leading to inaccurate quantification. Because Flupirtine-d4 is chemically identical to Flupirtine, it experiences the exact same matrix effects at the exact same retention time. By calculating the ratio of the analyte peak area to the IS peak area, this variability is normalized, yielding a highly accurate and precise measurement.

Caption: Bioanalytical workflow using Flupirtine-d4 as an internal standard.

Validated Experimental Protocol: LC-MS/MS Quantification of Flupirtine in Human Plasma

This protocol is a synthesized example based on established methodologies for Flupirtine and represents a self-validating system through the inclusion of calibration standards and quality controls (QCs).[14][15]

Objective: To accurately determine the concentration of Flupirtine in human plasma samples.

Methodology:

-

Preparation of Standards and QCs:

-

Prepare a primary stock solution of Flupirtine and Flupirtine-d4 HCl (IS) in methanol (e.g., 1 mg/mL).

-

Create a series of calibration standards (e.g., 1 to 2000 ng/mL) by spiking blank human plasma with appropriate volumes of the Flupirtine stock solution.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

-

Prepare a working IS solution (e.g., 100 ng/mL) by diluting the IS stock solution.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the IS working solution. Vortex briefly.

-

Rationale: Adding the IS at the very beginning ensures it undergoes the exact same extraction procedure as the analyte, correcting for any loss during sample handling.

-

Add 500 µL of an organic extraction solvent (e.g., ethyl acetate or a mixture like methyl tert-butyl ether and dichloromethane).

-

Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte and IS into the organic layer.

-

Centrifuge at 4000 x g for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to dissolve.

-

-

LC-MS/MS Conditions:

-

HPLC System: Standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm). Rationale: C18 columns are excellent for retaining and separating moderately hydrophobic compounds like Flupirtine from polar plasma components.

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 5 mM ammonium formate). A typical isocratic condition could be 55:45 (v/v) Acetonitrile:Water with 0.1% ammonia.[14]

-

Flow Rate: 0.25 - 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+). Rationale: The basic nitrogen atoms in the aminopyridine structure are readily protonated, making ESI+ highly efficient for this molecule.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Rationale: MRM provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.

-

-

Data Analysis:

-

Integrate the peak areas for both Flupirtine and Flupirtine-d4 for all samples.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.

-

Determine the concentration of Flupirtine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Acceptance Criteria: The calculated concentrations of the QC samples should be within ±15% of their nominal value (±20% for the lower limit of quantification) for the analytical run to be accepted.

-

| Parameter | Setting | Rationale |

| Instrument | Triple Quadrupole LC-MS/MS | Gold standard for quantitative bioanalysis. |

| Ionization Mode | ESI, Positive | Flupirtine contains basic nitrogens, ideal for protonation. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | High sensitivity and specificity. |

| MRM Transition (Flupirtine) | m/z 305.2 → 259.1 | Precursor ion [M+H]⁺ to a stable product ion. |

| MRM Transition (Flupirtine-d4) | m/z 309.2 → 263.1 | [M+H]⁺ with +4 Da shift for both precursor and product. |

| Column | C18 Reversed-Phase | Good retention for moderately polar analytes. |

| Mobile Phase | Acetonitrile / Water with buffer | Common mobile phase for reversed-phase chromatography. |

Pharmacological Profile of Parent Compound: Flupirtine

While Flupirtine-d4 is pharmacologically inactive in its role as an IS, understanding the profile of the parent compound is essential for contextualizing the research it enables.

Mechanism of Action: A Selective Neuronal Potassium Channel Opener (SNEPCO)

Flupirtine's primary mechanism is unique among analgesics. It is a Selective Neuronal Potassium Channel Opener (SNEPCO) .[1][4]

-

KCNQ Channel Activation: Flupirtine selectively binds to and activates voltage-gated potassium channels of the KCNQ (or Kv7) family.[16][17]

-

Neuronal Hyperpolarization: Activation of these channels increases the efflux of potassium (K⁺) ions from the neuron. This leads to hyperpolarization of the neuronal membrane, moving its resting potential further from the threshold required to fire an action potential.

-

Stabilization and Reduced Excitability: This stabilization of the resting membrane potential makes the neuron less excitable, thereby dampening the transmission of nociceptive (pain) signals.[4]

-

Indirect NMDA Receptor Antagonism: The hyperpolarized state enhances the voltage-dependent magnesium (Mg²⁺) block of the NMDA receptor channel.[4][18] This is an indirect antagonistic effect; Flupirtine does not bind directly to the NMDA receptor but makes it harder for the channel to open in response to glutamate. This action is crucial for its neuroprotective effects and its efficacy in chronic pain states involving central sensitization.[16]

Caption: Signaling pathway for Flupirtine's mechanism of action.

Pharmacokinetics and Metabolism

-

Absorption: Flupirtine is well absorbed after oral administration, with a bioavailability of around 90%.[1]

-

Distribution: It has a large volume of distribution and is approximately 80-84% bound to plasma proteins.

-

Metabolism: Flupirtine is extensively metabolized in the liver. The two primary pathways are hydrolysis of the carbamate followed by N-acetylation to form an active metabolite (D-13223), and oxidative degradation to p-fluorohippuric acid.[1][4] The active metabolite possesses 20-30% of the analgesic potential of the parent compound.[1]

-

Excretion: The majority of the dose (around 72%) is excreted in the urine as metabolites, with a smaller portion found in the feces.[1][6] The elimination half-life of Flupirtine is approximately 7-10 hours in healthy adults.[5]

Safety, Handling, and Storage

Flupirtine-d4 Hydrochloride Salt is intended for laboratory research use only and is not for human or veterinary use.[7] Standard laboratory precautions should be taken when handling the compound, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. It should be stored in a tightly sealed container in a refrigerator at 2-8°C to ensure long-term stability.

Conclusion

Flupirtine-d4 Hydrochloride Salt represents a specialized yet crucial tool in the field of drug development and clinical pharmacology. While its parent compound has a complex clinical history, the deuterated analogue provides an unambiguous and vital function. By serving as a stable isotope-labeled internal standard, it enables researchers to perform highly accurate and precise quantification of Flupirtine in complex biological matrices. This capability is fundamental for elucidating the pharmacokinetic profile of the drug, supporting regulatory submissions, and ultimately ensuring a comprehensive understanding of a compound's behavior in the body. The principles and protocols described herein underscore the importance of such reference standards in maintaining the integrity and validity of modern bioanalytical science.

References

-

Harish, S., et al. (2012). Flupirtine: Clinical pharmacology. Journal of Anaesthesiology Clinical Pharmacology, 28(2), 172–177. [Link]

-

Reddy, G. S., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 81(3), 719–732. [Link]

-

Veeprho. (n.d.). Flupirtine-D4 (HCl) | CAS 1324717-75-0. Retrieved from [Link]

-

Abrams, S. M., et al. (1988). Pharmacokinetics of flupirtine in elderly volunteers and in patients with moderate renal impairment. Postgraduate Medical Journal, 64(751), 361–363. [Link]

-

Kumar, A., et al. (2019). Analytical Method for Development and Validation of Flupirtine Maleate by Reverse-phase High-performance Liquid Chromatography. Asian Journal of Pharmaceutical and Clinical Research, 12(5), 1-4. [Link]

-

Hlavica, P., & Niebch, G. (1985). [Pharmacokinetics and biotransformation of the analgesic flupirtine in humans]. Arzneimittelforschung, 35(1), 67–74. [Link]

-

Kumar, A., et al. (2013). FLUPIRTINE. Journal of Drug Delivery and Therapeutics, 3(6), 113-116. [Link]

-

Wikipedia. (n.d.). Flupirtine. Retrieved from [Link]

-

Liu, Y., et al. (2021). Quantification of flupirtine and its active metabolite D-13223 in human plasma by LC-MS/MS: application to a clinical trial of flupirtine maleate capsules in healthy male Chinese volunteers. Journal of Chinese Pharmaceutical Sciences, 30(10), 822-830. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Flupirtine Maleate? Retrieved from [Link]

-

Szelenyi, I. (2005). The evolving understanding of the analgesic mechanism of action of flupirtine. ResearchGate. [Link]

-

Ramakrishna, M., et al. (2014). New analytical methods for flupirtine maleate estimation. Patsnap Synapse. [Link]

-

Grieb, P., et al. (2015). The indirect NMDAR inhibitor flupirtine induces sustained post-ischemic recovery, neuroprotection and angioneurogenesis. PLoS One, 10(5), e0126285. [Link]

-

Suneetha, A., & Rao, D. (2012). Development and validation of RP-HPLC method for simultaneous estimation of Paracetamol and Flupirtine Maleate. Asian Journal of Pharmaceutical Analysis, 2(4), 99-102. [Link]

-

Gandhi, B. M., et al. (2015). Development and Validation of Stability Indicating Uv and Rp-Hplc Method for the Estimation of Flupritine Maleate in Bulk and Formulations. Oriental Journal of Chemistry, 31(2), 931-939. [Link]

-

ResearchGate. (n.d.). Flupirtine induces acute neuroprotection with a broad therapeutic... [Diagram]. Retrieved from [Link]

-

Scheuch, E., et al. (2015). Quantitative LC-MS/MS determination of flupirtine, its N-acetylated and two mercapturic acid derivatives in man. Journal of Chromatography B, 975, 59-69. [Link]

-

Organic Spectroscopy International. (2015). Flupirtine. Retrieved from [Link]

-

Wikipedia. (n.d.). Analgesic. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Flupirtine-d4 Hydrochloride Salt. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical mass spectrum of flupirtine fragmentation. [Diagram]. Retrieved from [Link]

-

Pediatric Oncall. (n.d.). Flupirtine. Retrieved from [Link]

-

Om-pharmachem. (n.d.). Flupirtine-d4 Hydrochloride Salt. Retrieved from [Link]

- Google Patents. (n.d.). WO2013080215A1 - An improved process for the preparation of flupirtine and pharmaceutically acceptable salts thereof.

-

ResearchGate. (n.d.). (PDF) Evaluation of New Stability Indicating Method for the Determination of Flupirtine and Thiocolchicoside in Pharmaceutical Dosage Form By RP. Retrieved from [Link]

- Google Patents. (n.d.). CN105541705A - Synthesis method for flupirtine maleate compound.

-

PubChem. (n.d.). Flupirtine. Retrieved from [Link]

Sources

- 1. Flupirtine - Wikipedia [en.wikipedia.org]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of flupirtine in elderly volunteers and in patients with moderate renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Pharmacokinetics and biotransformation of the analgesic flupirtine in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flupirtine-d4 Hydrochloride Salt | CymitQuimica [cymitquimica.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. scbt.com [scbt.com]

- 10. omsynth.com [omsynth.com]

- 11. Flupirtine-D4 Hydrochloride - Acanthus Research [acanthusresearch.com]

- 12. WO2013080215A1 - An improved process for the preparation of flupirtine and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 13. CN105541705A - Synthesis method for flupirtine maleate compound - Google Patents [patents.google.com]

- 14. Quantification of flupirtine and its active metabolite D-13223 in human plasma by LC-MS/MS: application to a clinical trial of flupirtine maleate capsules in healthy male Chinese volunteers [jcps.bjmu.edu.cn]

- 15. Quantitative LC-MS/MS determination of flupirtine, its N-acetylated and two mercapturic acid derivatives in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Flupirtine Maleate? [synapse.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. The indirect NMDAR inhibitor flupirtine induces sustained post-ischemic recovery, neuroprotection and angioneurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Flupirtine-d4 Hydrochloride Salt: Properties, Mechanism, and Application

Abstract: This document provides a comprehensive technical overview of Flupirtine-d4 Hydrochloride Salt, an isotopically labeled analog of the centrally acting, non-opioid analgesic, flupirtine. Designed for researchers, medicinal chemists, and drug development professionals, this guide details its chemical properties, mechanism of action, metabolic fate, and its critical application as an internal standard in pharmacokinetic and metabolic studies. We delve into the rationale behind deuterium labeling and provide validated analytical methodologies for its quantification.

Introduction: The Significance of Flupirtine and Its Deuterated Analog

Flupirtine is a unique analgesic compound, distinguished by its non-opioid mechanism of action.[1][2] It functions primarily as a selective neuronal potassium channel opener (SNEPCO), a class of drugs it pioneered.[1][3] This action, coupled with indirect N-methyl-D-aspartate (NMDA) receptor antagonism and modulation of GABA-A receptors, provides both analgesic and muscle relaxant effects without the typical side effects associated with opioids or NSAIDs.[2][3][4] Despite its therapeutic benefits, concerns over hepatotoxicity have restricted its clinical use in some regions.[4]

Flupirtine-d4 Hydrochloride Salt is a stable, isotopically labeled version of flupirtine, specifically designed for research applications. The incorporation of four deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.[5] This is crucial for accurately determining the concentration of flupirtine in biological matrices during preclinical and clinical development, metabolic studies, and bioequivalence trials.

Core Chemical and Physical Properties

Flupirtine-d4 Hydrochloride Salt is typically supplied as a neat solid, appearing as a light green to pale blue powder.[6] The deuterium atoms are strategically placed on the 4-fluorophenyl ring.

| Property | Value | Source(s) |

| Chemical Name | N-[2-Amino-6-[[(4-fluorophenyl-d4)methyl]amino]-3-pyridinyl]-carbamic acid, ethyl ester, monohydrochloride | [5] |

| Synonyms | Labelled Flupirtine, N-[2-Amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]carbamic Acid Ethyl Ester Hydrochloride | [6][7] |

| CAS Number | 1324717-75-0 | [7][8][9] |

| Molecular Formula | C₁₅H₁₃D₄FN₄O₂ · HCl | [5][7] |

| Molecular Weight | 344.80 g/mol | [7][9] |

| Appearance | Light Green to Pale Blue Solid | [6] |

| Purity | >99% deuterated forms (d1-d4) | [5] |

| Solubility | Slightly soluble in water, methanol, and acetone | [5] |

| Storage | 2-8°C Refrigerator | [6] |

Mechanism of Action: A Multi-Targeted Approach

Flupirtine's analgesic and muscle relaxant properties stem from a distinctive, multi-faceted mechanism of action at the neuronal level.

-

Selective Neuronal Potassium Channel (Kv7) Opening : The primary mechanism involves the activation of voltage-gated potassium channels, specifically the Kv7 (KCNQ) family.[1][10] This activation facilitates an efflux of K⁺ ions from the neuron, leading to hyperpolarization of the cell membrane.[10] This hyperpolarized state stabilizes the neuron's resting potential, making it less excitable and reducing the likelihood of action potential generation and propagation of pain signals.[10]

-

Indirect NMDA Receptor Antagonism : By stabilizing the neuronal membrane through potassium channel opening, flupirtine indirectly antagonizes the NMDA receptor.[2][3] The hyperpolarization enhances the voltage-dependent magnesium (Mg²⁺) block on the NMDA receptor channel, reducing the influx of Ca²⁺ that is triggered by the neurotransmitter glutamate.[3] This action is crucial for preventing the "wind-up" phenomenon associated with chronic pain states and provides neuroprotective effects against excitotoxicity.[10]

-

GABA-A Receptor Modulation : Flupirtine also exhibits modulatory properties on GABA-A receptors, further contributing to the overall dampening of neuronal excitability.[2][4]

Caption: Flupirtine's multi-target mechanism of action.

Metabolism and the Role of Deuteration

Flupirtine is extensively metabolized in the liver. The two primary metabolic pathways are:

-

Hydrolysis of the carbamate group followed by N-acetylation to form the active metabolite D13223, which retains approximately 25-30% of the parent drug's analgesic potency.[2][11][12]

-

Oxidative degradation of the 4-fluorobenzyl side chain to form p-fluorohippuric acid, which is an inactive metabolite.[2][11][12]

The strategic placement of deuterium on the 4-fluorophenyl ring in Flupirtine-d4 is designed to influence the second metabolic pathway. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[13] This "kinetic isotope effect" can slow the rate of enzymatic cleavage of this bond, which is a rate-limiting step in the oxidative degradation pathway mediated by cytochrome P450 enzymes.

Expected Impact of Deuteration:

-

Reduced Metabolic Clearance: By slowing the formation of the inactive p-fluorohippuric acid metabolite, the overall metabolic clearance of the drug may be reduced.

-

Increased Half-Life: A slower metabolism can lead to a longer plasma half-life and increased drug exposure (AUC).[13][14]

-

Metabolic Shunting: The slowed oxidation pathway may lead to a higher proportion of the drug being metabolized via the N-acetylation pathway, potentially increasing the relative concentration of the active metabolite D13223.[13]

These predictable alterations in metabolism underscore the utility of deuteration as a tool in drug design to optimize pharmacokinetic profiles.[15]

Sources

- 1. Flupirtine in pain management: pharmacological properties and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flupirtine: A Narrative Review of Its Role in Acute and Chronic Pain Management-Hapres-An Academic Publisher [mo.hapres.com]

- 3. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flupirtine - Wikipedia [en.wikipedia.org]

- 5. Flupirtine-d4 (hydrochloride) | CAS 1324717-75-0 | Cayman Chemical | Biomol.com [biomol.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Flupirtine-d4 Hydrochloride Salt | CymitQuimica [cymitquimica.com]

- 8. omsynth.com [omsynth.com]

- 9. Flupirtine-d4 Hydrochloride Salt | LGC Standards [lgcstandards.com]

- 10. What is the mechanism of Flupirtine Maleate? [synapse.patsnap.com]

- 11. [Pharmacokinetics and biotransformation of the analgesic flupirtine in the rat and dog] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. researchgate.net [researchgate.net]

- 15. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

Labeled Flupirtine Compounds: A Technical Guide for Advanced Research

A Senior Application Scientist's In-depth Guide to the Synthesis, Characterization, and Application of Labeled Flupirtine Probes for the Study of Neuronal Kv7 Potassium Channels.

Foreword: Navigating the Post-Withdrawal Landscape of Flupirtine Research

Flupirtine, a selective neuronal potassium channel opener (SNEPCO), carved a unique niche as a non-opioid analgesic.[1][2] Its mechanism of action, primarily as a Kv7 channel activator, offered a promising alternative for pain management.[3][4] However, the journey of flupirtine was curtailed by its withdrawal from the European market in 2018 due to concerns over severe hepatotoxicity.[1][5][6][7] This withdrawal, while a clinical setback, has paradoxically opened new avenues for research. The unique pharmacology of flupirtine continues to make it an invaluable tool for dissecting the intricate roles of Kv7 channels in neuronal excitability and signaling.

This technical guide is designed for researchers, scientists, and drug development professionals who seek to leverage the unique properties of flupirtine in a research context. By employing labeled flupirtine compounds, investigators can unlock a deeper understanding of Kv7 channel biology, paving the way for the development of safer, more targeted therapeutics. Herein, we provide a comprehensive overview of the synthesis of radiolabeled and fluorescent flupirtine analogs, detailed protocols for their application in key experimental paradigms, and an exploration of the signaling pathways they help to illuminate.

Part 1: The Strategic Imperative for Labeled Flupirtine

The study of ion channels, particularly the voltage-gated potassium channel subfamily 7 (Kv7), is fundamental to understanding neuronal function and dysfunction. Flupirtine, by selectively opening these channels, hyperpolarizes the neuronal membrane, thereby reducing excitability.[2][3] This mechanism underpins its analgesic and muscle relaxant properties.[8] Labeled versions of flupirtine are indispensable tools for:

-

Target Engagement and Quantification: Directly measuring the binding of flupirtine to Kv7 channels in various tissues and cell types.

-

Anatomical Distribution: Mapping the precise location of flupirtine binding sites within the central and peripheral nervous systems.

-

Pharmacokinetics and Metabolism: Tracking the absorption, distribution, metabolism, and excretion (ADME) of flupirtine and its derivatives.[9]

-

Cellular Dynamics: Visualizing the movement and localization of Kv7 channels in living cells.

Part 2: Crafting the Probes: Synthesis of Labeled Flupirtine Compounds

The synthesis of labeled flupirtine compounds requires careful planning and execution. The choice of label—radioactive or fluorescent—depends on the intended application.

Radiolabeling with Carbon-14: A Quantitative Workhorse

Carbon-14 (¹⁴C) is a beta-emitter with a long half-life, making it ideal for quantitative assays such as receptor binding and autoradiography. The synthesis of [¹⁴C]flupirtine has been described starting from [¹⁴C]p-fluorobenzoic acid.[5] While the original publication lacks a detailed step-by-step protocol, a plausible synthetic route can be constructed based on established organic chemistry principles.

Proposed Synthetic Workflow for [¹⁴C]Flupirtine:

Caption: Proposed synthesis of [¹⁴C]Flupirtine.

Experimental Protocol: Synthesis of [¹⁴C]Flupirtine

Step 1: Synthesis of [¹⁴C]p-Fluorobenzylamine from [¹⁴C]p-Fluorobenzoic Acid

-

Reduction: In a flame-dried flask under an inert atmosphere, dissolve [7-¹⁴C]p-fluorobenzoic acid in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C and slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Carefully quench the reaction with water and 15% NaOH solution. Filter the resulting solid and concentrate the filtrate to obtain [¹⁴C]p-fluorobenzyl alcohol.

-

Halogenation: Dissolve the [¹⁴C]p-fluorobenzyl alcohol in dichloromethane and cool to 0°C. Add thionyl chloride dropwise and stir at room temperature. Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure to yield crude [¹⁴C]p-fluorobenzyl chloride.

-

Amination: Dissolve the crude [¹⁴C]p-fluorobenzyl chloride in a solution of ammonia in methanol. Stir the reaction in a sealed vessel at room temperature. After completion, concentrate the reaction mixture and purify by column chromatography to obtain [¹⁴C]p-fluorobenzylamine.[10]

Step 2: Coupling with the Pyridine Core

-

In a suitable solvent such as dimethylformamide (DMF), combine [¹⁴C]p-fluorobenzylamine with 2-amino-3-ethoxycarbonylamino-6-chloropyridine.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), and heat the reaction mixture. The reaction progress can be monitored by radio-TLC or HPLC.

-

Upon completion, purify the crude product by column chromatography to yield [¹⁴C]flupirtine.

-

The final product can be converted to the maleate salt by treatment with maleic acid in a suitable solvent.

| Intermediate | Precursor | Key Reagents | Typical Yield |

| [¹⁴C]p-Fluorobenzyl alcohol | [¹⁴C]p-Fluorobenzoic Acid | LiAlH₄ | >90% |

| [¹⁴C]p-Fluorobenzyl chloride | [¹⁴C]p-Fluorobenzyl alcohol | SOCl₂ | >95% (crude) |

| [¹⁴C]p-Fluorobenzylamine | [¹⁴C]p-Fluorobenzyl chloride | NH₃/MeOH | 50-60% |

| [¹⁴C]Flupirtine | [¹⁴C]p-Fluorobenzylamine | 2-amino-3-ethoxycarbonylamino-6-chloropyridine, DIPEA | 40-50% |

Table 1: Summary of synthetic steps and expected yields for [¹⁴C]Flupirtine.

Fluorescent Labeling: Illuminating Cellular Dynamics

Fluorescently labeled flupirtine analogs are powerful tools for live-cell imaging and high-throughput screening. A common strategy involves modifying the flupirtine scaffold to include a reactive handle for conjugation with a fluorescent dye. Here, we propose the synthesis of a flupirtine analog with a primary amine, which can then be reacted with an amine-reactive dye such as fluorescein isothiocyanate (FITC).

Proposed Synthetic Workflow for a Fluorescent Flupirtine Analog:

Caption: Conjugation of a fluorescent dye to a flupirtine analog.

Experimental Protocol: Synthesis of a Fluorescent Flupirtine Analog

Step 1: Synthesis of an Amine-Functionalized Flupirtine Analog

A synthetic route similar to that of flupirtine can be employed, starting with a benzylamine derivative that contains a protected primary amine. For example, using 4-(aminomethyl)benzylamine where one amine is protected. After coupling to the pyridine core, the protecting group can be removed to reveal the primary amine.

Step 2: Conjugation with FITC

-

Dissolve the amine-functionalized flupirtine analog in a suitable buffer, such as sodium bicarbonate (pH 8.5-9.5).

-

Add a solution of FITC in a water-miscible organic solvent like DMSO.

-

Stir the reaction at room temperature in the dark for several hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Purify the fluorescently labeled product using column chromatography or preparative HPLC.

Part 3: Research Applications and Experimental Protocols

Labeled flupirtine compounds open the door to a wide range of in vitro and in vivo studies.

In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.

Experimental Protocol: [¹⁴C]Flupirtine Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from HEK293 cells heterologously expressing human Kv7.2/7.3 channels.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: In a 96-well plate, incubate the cell membranes with increasing concentrations of [¹⁴C]flupirtine. For competition assays, incubate with a fixed concentration of [¹⁴C]flupirtine and increasing concentrations of a non-labeled competitor.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Autoradiography

Autoradiography allows for the visualization of radioligand binding sites in tissue sections.

Experimental Protocol: [¹⁴C]Flupirtine Autoradiography in Brain Slices

-

Tissue Preparation: Prepare thin (e.g., 20 µm) cryosections of rodent brain tissue.[11]

-

Incubation: Incubate the brain sections with a solution containing [¹⁴C]flupirtine. To determine non-specific binding, incubate adjacent sections with [¹⁴C]flupirtine in the presence of an excess of unlabeled flupirtine.

-

Washing: Wash the sections in ice-cold buffer to remove unbound radioligand.

-

Exposure: Appose the dried sections to a phosphor imaging plate or autoradiographic film.

-

Imaging and Analysis: Scan the imaging plate or develop the film to visualize the distribution of binding sites. Quantify the signal intensity in different brain regions.[12]

Live-Cell Imaging

Fluorescently labeled flupirtine analogs can be used to study the dynamics of Kv7 channels in living cells.

Experimental Protocol: Live-Cell Imaging with a Fluorescent Flupirtine Analog

-

Cell Culture: Culture primary neurons or a suitable cell line on glass-bottom dishes.

-

Labeling: Incubate the cells with the fluorescent flupirtine analog in a physiological buffer.

-

Washing: Gently wash the cells to remove unbound probe.

-

Imaging: Acquire images using a fluorescence microscope. For dynamic studies, such as single-particle tracking, use techniques like Total Internal Reflection Fluorescence (TIRF) microscopy.

-

Data Analysis: Analyze the images to determine the subcellular localization and trafficking of the labeled channels.

Part 4: Elucidating Signaling Pathways

Flupirtine's interaction with Kv7 channels is modulated by a complex network of intracellular signaling molecules. Labeled flupirtine compounds are crucial for studying these interactions.

Key Signaling Modulators of Kv7 Channels:

-

Phosphatidylinositol 4,5-bisphosphate (PIP₂): PIP₂ is essential for Kv7 channel function. Flupirtine is thought to stabilize the open state of the channel, a process that is dependent on PIP₂.

-

Calmodulin (CaM): CaM is a calcium-binding protein that can modulate Kv7 channel activity.

-

G-protein Coupled Receptors (GPCRs): Activation of certain GPCRs can lead to the depletion of PIP₂, resulting in the closure of Kv7 channels.

Signaling Pathway of Kv7 Channel Modulation by a Gq-Coupled GPCR:

Caption: GPCR-mediated modulation of Kv7 channel activity.

Conclusion: A Renewed Focus on a Valuable Research Tool

The clinical story of flupirtine may have concluded, but its scientific narrative is far from over. Labeled flupirtine compounds offer an unparalleled opportunity to explore the fundamental biology of Kv7 channels. The synthetic strategies and experimental protocols outlined in this guide provide a robust framework for researchers to harness the power of these unique molecular probes. By continuing to investigate the intricate mechanisms of Kv7 channel function and modulation, the scientific community can build upon the legacy of flupirtine to develop the next generation of safer and more effective therapies for a range of neurological disorders.

References

-

Wikipedia. Flupirtine. [Link]

-

European Medicines Agency. Withdrawal of pain medicine flupirtine endorsed. [Link]

-

OAText. Selective neuronal potassium channel opener (SNEPCO) flupirtine in treatment-resistant epilepsy comorbid depression in adults. [Link]

-

Klinger, F., et al. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic flupirtine. British Journal of Pharmacology, 166(5), 1631-1642. [Link]

-

Fluidic Sciences. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

-

European Medicines Agency. Flupirtine-containing medicinal products - referral. [Link]

-

European Medicines Agency. European Medicines Agency recommends withdrawal of painkiller flupirtine. [Link]

-

ResearchGate. The schematic diagram depicts two distinct mechanisms involved in... [Link]

-

Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]

-

ResearchGate. Chemical regulation of Kv7 channels: Diverse scaffolds, sites, and mechanisms of action. [Link]

-

ResearchGate. Flupirtine: A Narrative Review of Its Role in Acute and Chronic Pain Management. [Link]

- Google Patents.

-

Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]

-

Jepps, T. A., et al. The Kv7 Channel and Cardiovascular Risk Factors. Frontiers in Physiology, 8, 973. [Link]

-

PubMed. [Synthesis of C14-flupirtine maleate]. [Link]

-

van Teeffelen, S., & Gahlmann, A. (2020). A guide to single-particle tracking. Nature Methods, 17(10), 963-974. [Link]

-

ONI Bio. Getting started with Single Particle Tracking (SPT) technical guide. [Link]

-

Columbia University Department of Systems Biology. Imaging Synapses Using Fluorescent Small Molecule Probes. [Link]

-

Kay, H. Y., et al. (2021). Identification of Fluorescent Small Molecule Compounds for Synaptic Labeling by Image-Based, High-Content Screening. ACS chemical neuroscience, 12(15), 2847–2857. [Link]

-

PrepChem.com. Synthesis of p-fluorobenzoic acid. [Link]

-

Delmas, P., & Brown, D. A. (2005). Pathways modulating neural KCNQ/M (Kv7) potassium channels. Nature reviews. Neuroscience, 6(11), 850–862. [Link]

- Google Patents. CN102040494A - Method for preparing p-fluorobenzaldehyde.

-

bioRxiv. A guide for Single Particle Tracking: from sample preparation and image acquisition to the analysis of individual trajectories. [Link]

-

ONI. Getting started with Single Particle Tracking (SPT). [Link]

-

Forschungszentrum Jülich. Autoradiography. [Link]

-

Bruker. How to choose the right labels for single particle tracking in super-resolution imaging. [Link]

-

DASH (Harvard). Cannabidiol modulation of ion channels and neuronal excitability. [Link]

-

Miller, J. K., et al. (1997). A new method of preparing human whole brain sections for in vitro receptor autoradiography. Journal of neuroscience methods, 72(2), 147–151. [Link]

-

Grinvald, A., & Hildesheim, R. (2004). In vitro functional imaging in brain slices using fast voltage-sensitive dye imaging combined with whole-cell patch recording. Nature protocols, -1(1), 3. [Link]

-

ResearchGate. (PDF) A guide for Single Particle Tracking: from sample preparation and image acquisition to the analysis of individual trajectories. [Link]

-

Lee, H., et al. (2015). Dual regulation of Kv7.2/7.3 channels by long-chain n-alcohols. Pflügers Archiv - European Journal of Physiology, 467(11), 2271–2284. [Link]

-

ResearchGate. Can FITC be conjugated to a molecule using S=C=N- of FITC and a secondary amine of the target molecule? [Link]

-

The, T. H., & Feltkamp, T. E. (1970). Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation. Immunology, 18(6), 865–873. [Link]

-

ScienceDirect. Preparation and Application of Fluorescein Isothiocyanate Fluorophore Nano-composites. [Link]

-

Frontiers. Kv7 Channels: Structure, Physiology and Pharmacology. [Link]

-

Preprints.org. Voltage-gated Potassium Channels (Kv7): Molecular Structure, Regulation, and Role in Pathogenesis. [Link]

-

ResearchGate. Dose-dependent activation of neuronal Kv7.2/7.3 channels expressed in... [Link]

-

Obermeier, A., et al. (1985). Pharmacokinetics and Biotransformation of the Analgesic Flupirtine in the Rat and Dog. Arzneimittelforschung, 35(1), 60-7. [Link]

-

SpringerLink. Pflügers Archiv - European Journal of Physiology. [Link]

-

Ren, S., et al. (2016). Synthesis of [(14) C]omarigliptin. Journal of labelled compounds & radiopharmaceuticals, 59(10), 386–390. [Link]

-

Dyomics. Fluorescein isothiocyanate (FITC) can use for fluorescent lateral flow immunoassay? [Link]

-

ScienceDirect. Synthesis of 14C‐labelled 1‐(4‐chlorobenzyl)‐3‐methyl‐3‐(2‐hydroxyethyl)‐thiourea. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Modulation of Kv7 channels and excitability in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. Kv7 channels: interaction with dopaminergic and serotonergic neurotransmission in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Synthesis of C14-flupirtine maleate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Pharmacokinetics and biotransformation of the analgesic flupirtine in the rat and dog] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Fluorobenzylamine synthesis - chemicalbook [chemicalbook.com]

- 11. A new method of preparing human whole brain sections for in vitro receptor autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Autoradiography [fz-juelich.de]

A Technical Guide to the Application of Deuterated Flupirtine as an Internal Standard in Bioanalysis

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The accurate quantification of therapeutic agents in biological matrices is a cornerstone of drug development, underpinning critical pharmacokinetic, toxicokinetic, and clinical studies. Flupirtine, a centrally acting, non-opioid analgesic, presents unique bioanalytical challenges due to its metabolism and the complexity of biological samples.[1] This guide provides a comprehensive, in-depth framework for the use of deuterated flupirtine as a stable isotope-labeled internal standard (SIL-IS) for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of flupirtine. We will explore the foundational principles that establish a SIL-IS as the gold standard, propose a theoretical synthesis pathway, detail a complete, validation-ready bioanalytical method, and discuss data interpretation in accordance with global regulatory standards.[2][3] The methodologies described herein are designed to ensure the generation of robust, reliable, and defensible data for regulatory submissions and research applications.

Introduction: The Imperative for an Ideal Internal Standard in Flupirtine Bioanalysis

Flupirtine is a selective neuronal potassium channel opener (SNEPCO) that was developed for the treatment of a wide range of pain states.[1][4] Its pharmacokinetic profile is characterized by significant hepatic metabolism, including transformation into an active acetylated metabolite, D-13223.[5][6] Accurate characterization of its absorption, distribution, metabolism, and excretion (ADME) requires a bioanalytical method of the highest caliber.

The primary challenge in LC-MS/MS-based bioanalysis is accounting for variability during the analytical process. This includes inconsistencies in sample preparation, injection volume, and, most critically, unpredictable matrix effects where endogenous components of a biological sample can suppress or enhance the ionization of the target analyte.[7] An internal standard (IS) is added at a constant concentration to all samples, calibrators, and quality controls to normalize the analytical response.[3][8] While structurally similar analogs can be used, the ideal IS co-elutes and experiences identical matrix effects as the analyte. For this reason, a stable isotope-labeled version of the analyte, such as deuterated flupirtine, is universally recognized by regulatory bodies like the FDA and EMA as the preferred choice for quantitative bioanalysis.[2][7] It provides the most effective compensation for analytical variability, forming a self-validating system for every sample analyzed.

Section 1: Foundational Principles - Deuterated Flupirtine as the Gold Standard IS

Physicochemical & Chromatographic Equivalence

The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope, results in a molecule with nearly identical physicochemical properties to the parent drug.[9][10] Deuterated flupirtine will have the same polarity, pKa, and solubility as flupirtine. Consequently, during sample preparation (e.g., liquid-liquid or solid-phase extraction) and reversed-phase chromatography, the deuterated IS and the native analyte behave virtually identically. This co-elution is the fundamental prerequisite for effective normalization.

The Power of Mass Spectrometric Differentiation

While chromatographically indistinguishable, the deuterated IS is easily differentiated from the analyte by a mass spectrometer. The increased mass of deuterium atoms results in a distinct mass-to-charge ratio (m/z). For example, if four hydrogen atoms on flupirtine (C₁₅H₁₇FN₄O₂) are replaced with deuterium, the resulting flupirtine-d4 will have a molecular weight that is approximately 4 Daltons higher. The triple quadrupole mass spectrometer can be programmed to monitor the specific parent-to-product ion transitions for both the analyte and the IS simultaneously in a process known as Multiple Reaction Monitoring (MRM), ensuring absolute specificity.

Mitigating Matrix Effects: A Self-Validating System

Matrix effect is the most insidious source of error in LC-MS/MS bioanalysis.[7] If an endogenous substance from plasma co-elutes with the analyte, it can interfere with the efficiency of the ionization process in the mass spectrometer's source, leading to either ion suppression (a lower signal) or ion enhancement (a higher signal). Because deuterated flupirtine co-elutes precisely with native flupirtine, it is exposed to the exact same interfering components at the exact same time. Any suppression or enhancement of the flupirtine signal will be mirrored in the deuterated flupirtine signal. By calculating the ratio of the analyte peak area to the IS peak area, this variability is effectively cancelled out, yielding an accurate and precise measurement.[11][12]

Caption: High-level overview of a potential deuteration synthesis workflow.

Characterization and Purity Assessment

Before use, the deuterated standard must be rigorously characterized.

-

Mass Spectrometry (MS): To confirm the molecular weight and determine the degree of deuteration (isotopic purity). The standard should ideally be >98% isotopically pure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the exact location of the deuterium atoms and to assess chemical purity.

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the standard, which should be >98%.

This validation is non-negotiable; impurities could interfere with the assay and compromise the integrity of the entire study.

Section 3: Development and Validation of a Bioanalytical Method

This section outlines a robust LC-MS/MS method for the quantification of flupirtine in human plasma, grounded in published methodologies and compliant with ICH M10 guidelines. [2][13][14][15][16]

Materials and Reagents

-

Reference Standards: Flupirtine Maleate, Deuterated Flupirtine (e.g., Flupirtine-d4).

-

Biological Matrix: Human plasma (K₂EDTA).

-

Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid, Ammonium Formate, Water (Type 1).

LC-MS/MS System Configuration

The following table provides a starting point for the instrumental parameters, which must be optimized for the specific system in use.

| Parameter | Specification | Causality/Rationale |

| HPLC System | ||

| Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, 3.5 µm) | Provides good retention and peak shape for moderately polar compounds like flupirtine. |

| Mobile Phase A | 5 mM Ammonium Formate in Water + 0.1% Formic Acid | Provides protons for positive ionization and buffers the pH for consistent chromatography. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the analyte from the C18 column. |

| Flow Rate | 0.4 mL/min | A typical flow rate for this column dimension, balancing speed and efficiency. |

| Gradient | Start at 30% B, ramp to 90% B, re-equilibrate | A gradient is used to efficiently elute the analyte while cleaning the column of more lipophilic substances. |

| Injection Volume | 5 µL | A small volume to minimize peak broadening and matrix load on the system. |

| Mass Spectrometer | ||

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Flupirtine contains basic nitrogen atoms that are readily protonated in an acidic mobile phase. |

| MRM Transition (Flupirtine) | e.g., m/z 305.1 -> 259.1 | Precursor ion corresponds to [M+H]⁺. Product ion is a stable fragment from collision-induced dissociation. |

| MRM Transition (Flupirtine-d4) | e.g., m/z 309.1 -> 263.1 | Transitions are shifted by +4 Da, ensuring no cross-talk with the analyte channel. |

| Collision Energy (CE) | Optimized for each transition | The voltage applied in the collision cell is tuned to maximize the signal of the specific product ion. |

Preparation of Standards and Quality Controls (QCs)

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of flupirtine and deuterated flupirtine in methanol.

-

Working Solutions: Prepare serial dilutions of the flupirtine stock solution in 50:50 acetonitrile:water to create spiking solutions for the calibration curve.

-

Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of deuterated flupirtine in acetonitrile.

-

Calibration Standards & QCs: Spike blank human plasma with the appropriate flupirtine working solutions to achieve final concentrations for a calibration curve (e.g., 1-1000 ng/mL) and at least four QC levels (LLOQ, Low, Mid, High).

Experimental Protocol: Protein Precipitation (PPT) Sample Preparation

Protein precipitation is a rapid and effective method for extracting flupirtine from plasma. [14]

Caption: Step-by-step protein precipitation protocol for plasma samples.

Bioanalytical Method Validation (BMV) Protocol

The method must be fully validated according to the ICH M10 Bioanalytical Method Validation guideline. [2][17]The following table summarizes the key validation experiments and their acceptance criteria.

| Validation Parameter | Purpose | Acceptance Criteria (Typical) |

| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |

| Calibration Curve | To demonstrate the relationship between concentration and response is linear and reproducible. | At least 6 non-zero points; r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). | Assessed at LLOQ, LQC, MQC, HQC levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |

| Matrix Effect | To assess the impact of the biological matrix on ionization. | The IS-normalized matrix factor CV should be ≤15% across different lots of matrix. |

| Recovery | To measure the efficiency of the extraction process. | Should be consistent and precise, though no specific % value is mandated. |

| Stability | To ensure the analyte is stable under various storage and handling conditions. | Mean concentration of stability samples must be within ±15% of nominal concentration. |

Section 4: Data Interpretation and Troubleshooting

Evaluating Internal Standard Response

A critical aspect of run acceptance is monitoring the IS response. As per FDA guidance, the IS response should be reasonably consistent across all samples in an analytical run. [3][18]Significant or systematic variability (e.g., IS response in subject samples is 40% lower than in calibrators) may indicate a problem with matrix effects, sample processing, or instrument performance and must be investigated. [7][11]A stable, co-eluting SIL-IS like deuterated flupirtine provides the highest confidence that any observed variability has been properly corrected.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Action |

| High IS Response Variability (>30% CV across the run) | Inconsistent sample preparation (pipetting errors); severe, sample-specific matrix effects; instrument instability. | Review sample preparation technique; re-inject a subset of samples; if problem persists, investigate matrix effect more thoroughly or perform instrument maintenance. |

| Poor Peak Shape (Tailing or Fronting) | Column degradation; incompatible sample solvent; mobile phase issue. | Replace column; ensure final sample solvent is similar to initial mobile phase conditions; prepare fresh mobile phase. |

| Low Extraction Recovery | Sub-optimal extraction solvent/pH; inefficient vortexing/mixing. | Re-evaluate the protein precipitation solvent; ensure adequate mixing during extraction. |

| No Signal for Analyte or IS | Instrument failure (e.g., no spray); incorrect MRM transitions programmed; sample not injected. | Check instrument status and spray; verify method parameters; check vial and autosampler. |

Conclusion

The use of deuterated flupirtine as an internal standard represents the pinnacle of current best practices in the bioanalysis of flupirtine. Its identical physicochemical properties ensure it accurately tracks the analyte through sample preparation and chromatography, while its unique mass allows for specific detection. This approach provides a self-validating system that robustly corrects for matrix effects and other sources of analytical variability, ensuring the highest level of data integrity. Adherence to the principles and protocols outlined in this guide, in conjunction with rigorous validation against global regulatory standards, will enable researchers and drug development professionals to generate accurate, precise, and defensible pharmacokinetic data essential for advancing clinical and scientific objectives.

References

-

European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link] [2][17]2. Karthikeyan, K., et al. (2011). Bioanalytical method development, validation and quantification of flupirtine maleate in rat plasma by liquid chromatography-tandem mass spectrometry. Arzneimittelforschung, 61(12), 693-9. [Link] [13]3. Hlavica, P., & Niebch, G. (1985). [Pharmacokinetics and biotransformation of the analgesic flupirtine in humans]. Arzneimittelforschung, 35(1A), 67-74. [Link] [5]4. European Medicines Agency. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link] [17]5. U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link] [3][18]6. European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link] [2][19]7. Karthikeyan, K., et al. (2011). Bioanalytical method development, validation and quantification of flupirtine maleate in rat plasma by liquid chromatography-tan. Arzneimittelforschung, 61(12), 693-699. [Link] [14]8. Slideshare. (n.d.). Bioanalytical method validation emea. [Link] [20]9. Abrams, S. M., et al. (1988). Pharmacokinetics of flupirtine in elderly volunteers and in patients with moderate renal impairment. Postgraduate Medical Journal, 64(751), 361-363. [Link] [21]10. U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link] [18]11. European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link] [22]12. ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link] [8]13. Wikipedia. (n.d.). Flupirtine. [Link] [1]14. Singh, A., & Kumar, B. (2015). Flupirtine. Journal of Drug Delivery and Therapeutics, 5(2), 1-5. [Link] 15. Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link] [11]16. De Vito, V., et al. (2014). Pharmacokinetic profiles of the analgesic drug flupirtine in cats. ResearchGate. [Link] [4]17. Semantic Scholar. (2011). Bioanalytical method development, validation and quantification of flupirtine maleate in rat plasma by liquid chromatography-tandem mass spectrometry. [Link] [23]18. Li, H., et al. (2021). Quantification of flupirtine and its active metabolite D-13223 in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 205, 114324. [Link] [15]19. Wu, Y., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 467-474. [Link] [7]20. Borlak, J., et al. (2016). Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1. British Journal of Clinical Pharmacology, 81(4), 701-712. [Link] [6]21. Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link] [12]22. De Vito, V., et al. (2016). Bioanalytical Method Validation and Quantification of Flupirtine in Canine Plasma by HPLC with Spectrofluorimetric Detection. ResearchGate. [Link] [24]23. De Vito, V., et al. (2015). Bioanalytical Method Validation and Quantification of Flupirtine in Canine Plasma by HPLC with Spectrofluorimetric Detection. Journal of Analytical & Bioanalytical Techniques, 6(3). [Link] [25]24. Li, H., et al. (2008). Simultaneous determination of flupirtine and its major active metabolite in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 863(2), 263-268. [Link] [16]25. Peric, M., et al. (2019). Flupirtine Analogues: Explorative Synthesis and Influence of Chemical Structure on KV7.2/KV7.3 Channel Opening Activity. ChemMedChem, 14(2), 256-267. [Link] [26]26. Wang, Y., et al. (2023). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Medicinal Chemistry, 30(36), 4096-4129. [Link] [27]27. Acaara. (2025). Deuterated Internal Standard: Significance and symbolism. [Link] 28. Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. [Link] [9]29. Zahoor, A. F., et al. (2025). Total Syntheses of Deuterated Drugs: A Comprehensive Review. Medicinal Chemistry Research. [Link] [10]30. Lees, R., et al. (2023). Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine. ACS Chemical Neuroscience, 14(13), 2375-2383. [Link]

Sources

- 1. Flupirtine - Wikipedia [en.wikipedia.org]

- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. fda.gov [fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Pharmacokinetics and biotransformation of the analgesic flupirtine in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 9. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 10. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bioanalysis-zone.com [bioanalysis-zone.com]

- 12. lcms.cz [lcms.cz]

- 13. Bioanalytical method development, validation and quantification of flupirtine maleate in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 15. Quantification of flupirtine and its active metabolite D-13223 in human plasma by LC-MS/MS: application to a clinical trial of flupirtine maleate capsules in healthy male Chinese volunteers [jcps.bjmu.edu.cn]

- 16. Simultaneous determination of flupirtine and its major active metabolite in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. id-eptri.eu [id-eptri.eu]

- 18. fda.gov [fda.gov]

- 19. ema.europa.eu [ema.europa.eu]

- 20. Bioanalytical method validation emea | PPTX [slideshare.net]

- 21. Pharmacokinetics of flupirtine in elderly volunteers and in patients with moderate renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bioanalysisforum.jp [bioanalysisforum.jp]

- 23. Bioanalytical method development, validation and quantification of flupirtine maleate in rat plasma by liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. thescipub.com [thescipub.com]

- 26. Flupirtine Analogues: Explorative Synthesis and Influence of Chemical Structure on KV7.2/KV7.3 Channel Opening Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Characterization of Flupirtine-d4: A Technical Guide

This guide provides an in-depth exploration of the synthesis and characterization of Flupirtine-d4, a deuterated analog of the non-opioid analgesic, Flupirtine. The incorporation of deuterium into pharmaceutical compounds is a critical strategy in drug development, primarily for its utility in pharmacokinetic studies and as an internal standard in bioanalytical assays. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical insights and practical methodologies.

Introduction to Flupirtine and the Significance of Deuteration

Flupirtine is a centrally acting, non-opioid analgesic that exhibits a unique mechanism of action as a selective neuronal potassium channel opener.[1] It has been utilized for the management of a variety of pain states. The development of deuterated analogs, such as Flupirtine-d4, is of significant interest for several reasons. Stable isotope labeling with deuterium offers a powerful tool for absorption, distribution, metabolism, and excretion (ADME) studies.[2] The subtle increase in mass allows for the differentiation of the labeled drug from its endogenous counterparts and non-labeled drug in biological matrices, which is essential for accurate quantification using mass spectrometry.[3] Furthermore, deuterated compounds are widely recognized as the "gold standard" for use as internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis due to their similar physicochemical properties to the analyte of interest.[4]

This guide will detail a proposed synthetic pathway for Flupirtine-d4, followed by a comprehensive discussion of the analytical techniques employed for its characterization, ensuring its identity, purity, and isotopic enrichment.

Part 1: Synthesis of Flupirtine-d4

The synthesis of Flupirtine-d4, specifically with deuterium atoms incorporated into the p-fluorobenzyl moiety, can be approached by modifying established synthetic routes for Flupirtine. The following proposed multi-step synthesis leverages commercially available deuterated starting materials to achieve the target molecule.

Proposed Synthetic Pathway

The synthesis commences with the reaction of 2,6-dichloro-3-nitropyridine with a deuterated p-fluorobenzylamine, followed by amination, reduction of the nitro group, and finally, carbamoylation.

Caption: Proposed synthetic workflow for Flupirtine-d4.

Step-by-Step Methodology

Step 1: Synthesis of 2-amino-6-(p-fluorobenzylamino-d4)-3-nitropyridine

The initial step involves a nucleophilic aromatic substitution reaction. 2,6-dichloro-3-nitropyridine is reacted with commercially available p-fluorobenzylamine-d4 in the presence of a non-nucleophilic base such as triethylamine in a suitable solvent like 2-propanol under reflux conditions. This is followed by amination with aqueous ammonia to replace the second chlorine atom.

-

Materials: 2,6-dichloro-3-nitropyridine, p-fluorobenzylamine-d4, triethylamine, 2-propanol, aqueous ammonia.

-

Procedure:

-

To a solution of 2,6-dichloro-3-nitropyridine in 2-propanol, add triethylamine and p-fluorobenzylamine-d4.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and add aqueous ammonia.

-

Stir at room temperature until the second substitution is complete.

-

The product can be isolated by precipitation and filtration.

-

Step 2: Reduction of the Nitro Group

The nitro group of the resulting intermediate is then reduced to an amino group. This can be achieved through catalytic hydrogenation using Raney Nickel or with a chemical reducing agent like tin(II) chloride in ethanol.

-

Materials: 2-amino-6-(p-fluorobenzylamino-d4)-3-nitropyridine, Raney Nickel, hydrogen gas (or tin(II) chloride), ethanol.

-

Procedure (Catalytic Hydrogenation):

-

Dissolve the nitro compound in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Raney Nickel.

-

Pressurize the vessel with hydrogen gas and stir at room temperature until the reaction is complete.

-

Filter off the catalyst and concentrate the filtrate to obtain the diamino-pyridine derivative.

-

Step 3: Carbamoylation to Yield Flupirtine-d4

The final step is the selective carbamoylation of the 3-amino group. The diamino-pyridine intermediate is reacted with ethyl chloroformate in the presence of a base like triethylamine to yield Flupirtine-d4.

-

Materials: 2,3-diamino-6-(p-fluorobenzylamino-d4)pyridine, ethyl chloroformate, triethylamine, dichloromethane.

-

Procedure:

-

Dissolve the diamine in dichloromethane and cool in an ice bath.

-

Slowly add a solution of ethyl chloroformate in dichloromethane.

-

Add triethylamine dropwise to neutralize the HCl formed during the reaction.

-

Allow the reaction to warm to room temperature and stir until completion.

-

The product can be purified by column chromatography on silica gel.

-

Part 2: Characterization of Flupirtine-d4

Comprehensive characterization is imperative to confirm the identity, purity, and isotopic labeling of the synthesized Flupirtine-d4. The primary analytical techniques employed for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy, complemented by chromatographic methods.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds. It provides information about the molecular weight and fragmentation pattern of the molecule, confirming the incorporation of deuterium atoms.

Expected Mass Spectrum:

For Flupirtine-d4 (C₁₅H₁₃D₄FN₄O₂), the expected monoisotopic mass is approximately 308.16 g/mol , which is 4 mass units higher than the non-labeled Flupirtine (304.14 g/mol ). High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS):

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule. For bioanalytical applications using Flupirtine-d4 as an internal standard, a specific precursor-to-product ion transition is monitored. A reported transition for Flupirtine-d4 is m/z 309.1 → 196.1.[5] The fragmentation likely involves the loss of the ethyl carbamate group and subsequent fragmentation of the pyridine ring.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Flupirtine | 305.1 | 196.1 |

| Flupirtine-d4 | 309.1 | 196.1 |

Isotopic Purity Assessment:

The isotopic purity of the synthesized Flupirtine-d4 is a critical parameter. This is determined by analyzing the mass spectrum for the presence of unlabeled Flupirtine (M) and partially labeled species (M+1, M+2, M+3). The relative intensities of these peaks are used to calculate the percentage of the desired M+4 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the molecule and is invaluable for confirming the position of the deuterium labels.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of Flupirtine-d4, the signals corresponding to the protons on the p-fluorobenzyl ring are expected to be absent or significantly reduced in intensity. The remaining protons on the pyridine ring, the ethyl group, and the amino groups will show characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule. The carbons attached to deuterium will exhibit a characteristic triplet multiplicity due to C-D coupling and will be shifted slightly upfield compared to the corresponding carbons in unlabeled Flupirtine.

²H NMR Spectroscopy:

Deuterium NMR (²H NMR) can be used to directly observe the deuterium atoms in the molecule, providing definitive proof of their incorporation and location. A single resonance corresponding to the deuterated positions on the aromatic ring would be expected.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is used to assess the chemical purity of the synthesized Flupirtine-d4. A suitable reversed-phase HPLC method with UV detection can be employed to separate Flupirtine-d4 from any starting materials, intermediates, or by-products.

Typical HPLC Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate)

-

Detection: UV at a wavelength where Flupirtine has significant absorbance (e.g., 249 nm or 319 nm).

-

Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Caption: Analytical workflow for the characterization of Flupirtine-d4.

Conclusion

The synthesis and characterization of Flupirtine-d4 are critical for advancing research in the pharmacokinetics and bioanalysis of this analgesic. The proposed synthetic route provides a viable pathway for its preparation, and the detailed characterization methodologies ensure the quality and integrity of the final product. As a Senior Application Scientist, it is my assertion that the rigorous application of these analytical techniques is fundamental to the successful use of deuterated compounds in drug development, providing the high-quality data necessary for regulatory submissions and a deeper understanding of drug disposition.

References

- Csuk, R., et al. (2013). Isolation, Structure, Synthesis and Cytotoxicity of an Unprecedented Flupirtine Dimer.

-

ResearchGate. Chemical structure of flupirtine: ethyl-N-[2-amino-6-(4-fluorophenylmethylamino)pyridin-3-yl]carbamate. [Link]

- Development of Analytical Methods for Flupirtine Maleate Estimation. International Journal of Pharmaceutical Sciences and Research, 5(8), 3344-3349.

- Garvey, P. B., et al. (2016). The use of stable isotope labeling in drug metabolism studies. Expert Opinion on Drug Metabolism & Toxicology, 12(11), 1315-1330.

- Navigating the Regulatory Landscape: A Guide to Deuterated Standards in Bioanalysis. BenchChem.

- Thompson, D. C., et al. (2015). The use of stable isotopes in mass spectrometry-based metabolism studies. Mass Spectrometry Reviews, 34(3), 337-360.

- Sostare, J. Z., et al. (2004). The use of deuterated standards in LC-MS/MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 35(3), 545-552.

-

Wikipedia. Flupirtine. [Link]

- Chen, X., et al. (2001). Simultaneous determination of flupirtine and its major active metabolite in human plasma by liquid chromatography-tandem mass spectrometry.

-

Pharmaffiliates. Flupirtine-impurities. [Link]

-

Acanthus Research. Flupirtine-D4 Hydrochloride. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Flupirtine Analogues: Explorative Synthesis and Influence of Chemical Structure on KV7.2/KV7.3 Channel Opening Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]